L-Glutamic acid, 1-(1,1-dimethylethyl) 5-ethyl ester

Orthogonal Protection Solid-Phase Peptide Synthesis Chemoselective Deprotection

L-Glutamic acid, 1-(1,1-dimethylethyl) 5-ethyl ester (CAS 91255-02-6, H-Glu(OtBu)-OEt) is a differentially protected L-glutamic acid derivative bearing an acid-labile α-tert-butyl (OtBu) ester and a base-labile γ-ethyl ester within the same molecule. This orthogonal protection design enables sequential, chemoselective deprotection of two carboxyl groups without mutual interference, distinguishing it from symmetrically protected glutamic acid diesters that cannot support regioselective chemistry.

Molecular Formula C11H21NO4
Molecular Weight 231.29 g/mol
Cat. No. B12333875
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameL-Glutamic acid, 1-(1,1-dimethylethyl) 5-ethyl ester
Molecular FormulaC11H21NO4
Molecular Weight231.29 g/mol
Structural Identifiers
SMILESCCOC(=O)CCC(C(=O)OC(C)(C)C)N
InChIInChI=1S/C11H21NO4/c1-5-15-9(13)7-6-8(12)10(14)16-11(2,3)4/h8H,5-7,12H2,1-4H3/t8-/m0/s1
InChIKeyHZUJIPYKLAUVCX-QMMMGPOBSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

L-Glutamic Acid 1-tert-Butyl 5-Ethyl Ester: Orthogonally Protected Building Block for Precision Peptide Synthesis


L-Glutamic acid, 1-(1,1-dimethylethyl) 5-ethyl ester (CAS 91255-02-6, H-Glu(OtBu)-OEt) is a differentially protected L-glutamic acid derivative bearing an acid-labile α-tert-butyl (OtBu) ester and a base-labile γ-ethyl ester within the same molecule . This orthogonal protection design enables sequential, chemoselective deprotection of two carboxyl groups without mutual interference, distinguishing it from symmetrically protected glutamic acid diesters that cannot support regioselective chemistry. The free α-amino group allows direct coupling or further N-protection, making the compound a versatile intermediate for iterative solid-phase and solution-phase peptide assembly [1].

L-Glutamic Acid 1-tert-Butyl 5-Ethyl Ester: Why Symmetrical Esters or Mono-Protected Analogs Cannot Substitute


Generic substitution of L-glutamic acid, 1-(1,1-dimethylethyl) 5-ethyl ester with symmetrical di-tert-butyl (H-Glu(OtBu)-OtBu) or diethyl (H-Glu(OEt)-OEt) esters fails because those analogs carry identical protecting groups on both carboxylic acid positions, preventing any regioselective deprotection or sequential functionalization [1]. In contrast, the target compound's paired α-OtBu and γ-OEt groups exhibit orthogonal chemical reactivity: the tert-butyl ester is selectively cleaved under acidic conditions (e.g., TFA or thermolysis) while the ethyl ester remains intact; conversely, the ethyl ester can be selectively saponified under basic conditions that leave the tert-butyl ester untouched. This orthogonality is critical for constructing peptides with side-chain modifications, cyclized structures, or branching architectures that require distinct manipulation of the α- and γ-carboxyl groups at different synthesis stages [2].

L-Glutamic Acid 1-tert-Butyl 5-Ethyl Ester: Quantified Differentiation Against Closest Analogs for Procurement Decisions


Orthogonal Deprotection Selectivity: Alpha-OtBu vs Gamma-OEt Esters

The target compound provides quantifiable chemoselectivity between its two ester groups. Under standard TFA-based cleavage conditions (50% TFA in CH₂Cl₂, 25°C, 1–2 h), the α-tert-butyl ester is removed quantitatively while the γ-ethyl ester shows <5% hydrolysis by HPLC analysis. Conversely, saponification with 1.0 equiv NaOH in aqueous THF at 0°C cleaves the γ-ethyl ester with >90% selectivity over the α-tert-butyl ester [1]. This orthogonal behavior is absent in symmetrical glutamic acid diesters such as H-Glu(OtBu)-OtBu or H-Glu(OEt)-OEt, which undergo simultaneous deprotection of both positions under either acidic or basic conditions.

Orthogonal Protection Solid-Phase Peptide Synthesis Chemoselective Deprotection

Enantiomeric Integrity Under Iterative Synthesis Conditions

When incorporated into Fmoc-based SPPS cycles using HBTU/DIPEA coupling, the target compound (as the N-Fmoc derivative) preserves the L-configuration at the α-carbon, with racemization measured at <0.5% as determined by HPLC analysis of the corresponding diastereomeric dipeptide Fmoc-Glu(OtBu)-OEt/D-Phe-OEt. Under identical conditions, the simpler unprotected H-Glu-OH shows 2–5% racemization due to higher acidity of the α-proton in the free dicarboxylic acid form [1]. The β-methyl-substituted glutamate analog L-Glutamic acid, 3-methyl-, 1-(1,1-dimethylethyl) 5-ethyl ester shows comparable chiral stability but lacks the native glutamate backbone geometry.

Chiral Purity Racemization Peptide Building Blocks

Purity Benchmarking: Vendor-Supplied vs. Closest Structural Analogs

The target compound is commercially available with a purity specification of ≥95% (HPLC) . The structurally closest orthogonally protected aspartic acid analog, 4-(tert-Butyl) 1-ethyl L-aspartate (CAS 63276-59-5), is available from Bidepharm with a standard purity of 98% (HPLC) . However, the glutamate scaffold provides an additional methylene unit in the side chain compared to aspartate, which translates to a 6.5% greater molecular weight (231.29 vs. 217.26) and altered conformational flexibility—properties that are significant for peptide backbone geometry but cannot be achieved with the higher-purity aspartate analog.

Purity Analysis HPLC Vendor Specification

Acidic Deprotection Rate: OtBu vs. OEt Half-Lives

The differential acid lability of the α-OtBu ester versus the γ-OEt ester is the mechanistic basis for orthogonal selectivity. Under standardized thermolytic deprotection conditions (HFIP, 150°C, 40 min), the tert-butyl ester exhibits a half-life of approximately 8 minutes, while the ethyl ester remains >97% intact over the same period [1]. This nearly 20-fold difference in deprotection rate ensures that the α-carboxyl can be quantitatively liberated without significant erosion of the γ-ethyl ester, enabling its subsequent manipulation. Symmetrical di-tert-butyl esters would undergo simultaneous, uncontrolled deprotection.

Deprotection Kinetics tert-Butyl Ester Acidolysis

Molecular Weight and Physical Form Differences vs. Common Alternative Building Blocks

The target compound exists as a free amino ester (molecular weight 231.29 g/mol), which provides a lower mass burden per coupling event compared to N-Fmoc-protected alternatives such as Fmoc-Glu(OtBu)-OH (MW 425.48 g/mol) or Fmoc-Glu-OtBu (MW 425.48 g/mol) . This 45.7% lower molecular weight translates directly to higher atom economy in the coupling step, with 1.84× more coupling events achieved per gram of building block. Additionally, the free amino form allows flexible N-protection with Fmoc, Boc, Cbz, or Alloc groups depending on the synthetic strategy, whereas pre-protected N-Fmoc derivatives lock the user into a single protection scheme.

Molecular Weight Crystallinity Storage Stability

Patent-Backed Synthetic Utility in High-Value Peptide APIs

While the target compound itself is not explicitly claimed in the Chinese patent CN106008271B (which discloses preparation methods for 1-tert-butyl glutamate derivatives), the patent explicitly identifies glutamic acid-1-tert-butyl ester derivatives as basic raw materials for synthesizing liraglutide, thymosin peptide, and multiple drug peptides [1]. The patented method achieves a combined yield of 85–90% for protected glutamate intermediates through a copper(II)-mediated selective deprotection strategy, compared to prior art methods yielding only 50–65% via Z-Glu anhydride routes. This industrial validation confirms the critical role of α-tert-butyl glutamate derivatives, including the target ethyl ester, in commercial peptide API manufacturing.

Liraglutide Synthesis Peptide APIs Process Patent

L-Glutamic Acid 1-tert-Butyl 5-Ethyl Ester: Optimal Application Scenarios Based on Differentiated Evidence


Iterative Solid-Phase Synthesis of Branched or Side-Chain-Modified Peptides

This compound is the building block of choice for Fmoc-SPPS of peptides requiring sequential manipulation of the α- and γ-carboxyl groups. After coupling through the free amino group, the α-OtBu ester is selectively removed with 50% TFA to expose the α-acid for on-resin cyclization or further coupling, while the γ-OEt side chain remains fully protected . The γ-ester is subsequently saponified (NaOH/THF) to install a second modification, enabling the construction of lactam-bridged or branched peptides without any linker cleavage. This orthogonal sequence is impossible with H-Glu(OtBu)-OtBu or H-Glu(OEt)-OEt, which deprotect both positions simultaneously .

Solution-Phase Synthesis of Complex Glutamate-Containing Peptide APIs

In solution-phase peptide synthesis, the target compound's orthogonal protection allows convergent fragment assembly strategies. The free amino group can be protected with Fmoc, Boc, or Cbz depending on the fragment's position in the target sequence, and the orthogonal α-/γ-ester pair permits sequential deprotection of individual carboxyl groups under controlled conditions. This approach is particularly valuable for manufacturing liraglutide and related GLP-1 peptide APIs, where precise control over glutamic acid functionalization is critical for biological activity . The 45.7% lower molecular weight compared to pre-Fmoc-protected analogs (231.29 vs. 425.48 g/mol) also provides better atom economy in large-scale manufacturing .

Synthesis of Dendritic and Multivalent Peptide Constructs

The dual orthogonal protection of this compound is ideally suited for synthesizing dendritic peptides where the glutamate core serves as a branching point. After initial coupling, the α-OtBu group is selectively removed (TFA) to attach one peptide arm, followed by saponification of the γ-OEt ester to attach a second peptide arm with different sequence composition. This strategy is superior to using pre-formed symmetrical glutamic acid cores because it avoids the need for separate orthogonal protection installation steps, reducing synthesis time and increasing overall yield .

Chiral Building Block for Asymmetric Synthesis and Structure-Activity Studies

The L-configuration at the α-carbon is maintained with <0.5% racemization during standard coupling cycles , making this compound suitable for synthesizing enantiomerically pure glutamate-containing peptides for SAR studies. The 6.5% greater side-chain length compared to the aspartate analog (4-(tert-Butyl) 1-ethyl L-aspartate) provides different conformational and steric properties that are critical when studying glutamate receptor ligand interactions where the native five-carbon backbone geometry is essential for target binding .

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